Cas no 141567-53-5 ((2-methyloxazol-4-yl)methanol)

(2-Methyloxazol-4-yl)methanol is a versatile heterocyclic alcohol with a molecular formula of C₅H₇NO₂. Its oxazole core, substituted with a hydroxymethyl group at the 4-position and a methyl group at the 2-position, makes it a valuable intermediate in organic synthesis and pharmaceutical applications. The compound exhibits good reactivity for further functionalization, enabling its use in the preparation of more complex heterocyclic systems or bioactive molecules. Its stability under standard conditions and compatibility with common synthetic methodologies enhance its utility in research and industrial settings. The hydroxymethyl group offers a convenient handle for derivatization, facilitating applications in medicinal chemistry and material science.
(2-methyloxazol-4-yl)methanol structure
(2-methyloxazol-4-yl)methanol structure
Product name:(2-methyloxazol-4-yl)methanol
CAS No:141567-53-5
MF:C5H7NO2
MW:113.11458
MDL:MFCD08703638
CID:134715
PubChem ID:5324810

(2-methyloxazol-4-yl)methanol Chemical and Physical Properties

Names and Identifiers

    • 2-Methyl-4-oxazolemethanol
    • (2-Methyl-1,3-oxazol-4-yl)methanol
    • (2-methyl-1,3-oxazol-4-yl)methanol(SALTDATA: FREE)
    • (2-Methyloxazol-4-yl)methanol
    • 4-Oxazolemethanol,2-methyl-
    • 2-methyl-oxazole-4-methanol
    • 4-hydroxymethyl-2-methyloxazole
    • BGPDSEDYUPFTBI-UHFFFAOYSA-N
    • PS-5565
    • SY065415
    • DTXSID70415960
    • (2-methyloxazol4-yl)methanol
    • SCHEMBL1127860
    • FT-0751058
    • W-205558
    • 4-OXAZOLEMETHANOL, 2-METHYL-
    • AMY15126
    • CS-0061381
    • MFCD08703638
    • AKOS006343087
    • InChI=1/C5H7NO2/c1-4-6-5(2-7)3-8-4/h3,7H,2H2,1H
    • (2-Methyl-1,3-oxazol-4-yl)methanol, AldrichCPR
    • (2-methyl-4-oxazolyl)methanol
    • A885656
    • 141567-53-5
    • F1905-0278
    • AB48508
    • EN300-201913
    • DB-063381
    • (2-methyloxazol-4-yl)methanol
    • MDL: MFCD08703638
    • Inchi: InChI=1S/C5H7NO2/c1-4-6-5(2-7)3-8-4/h3,7H,2H2,1H3
    • InChI Key: BGPDSEDYUPFTBI-UHFFFAOYSA-N
    • SMILES: CC1=NC(=CO1)CO

Computed Properties

  • Exact Mass: 113.04800
  • Monoisotopic Mass: 113.047678466g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 1
  • Complexity: 76.8
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 46.3Ų

Experimental Properties

  • Density: 1.183±0.06 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 208.1±15.0 ºC (760 Torr),
  • Flash Point: 79.6±20.4 ºC,
  • Refractive Index: 1.496
  • Solubility: Dissolution (86 g/l) (25 º C),
  • PSA: 46.26000
  • LogP: 0.47530

(2-methyloxazol-4-yl)methanol Security Information

  • Hazard Category Code: 36
  • Safety Instruction: 26
  • Hazardous Material Identification: Xi

(2-methyloxazol-4-yl)methanol Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

(2-methyloxazol-4-yl)methanol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
D964087-5g
4-OXAZOLEMETHANOL, 2-METHYL-
141567-53-5 96%
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$280 2024-06-07
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F1905-0278-2μmol
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$57.0 2023-07-28
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
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(2-Methyloxazol-4-yl)methanol
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Fluorochem
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(2-methyloxazol-4-yl)methanol Production Method

Additional information on (2-methyloxazol-4-yl)methanol

Introduction to (2-Methyloxazol-4-Yl)Methanol (CAS No. 141567-53-5)

The compound (2-methyloxazol-4-yl)methanol (CAS No. 141567-53-5) is a structurally unique organic molecule belonging to the class of oxazole derivatives. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom, and they have been extensively studied due to their diverse applications in pharmaceuticals, agrochemicals, and materials science. The (2-methyloxazol-4-yl)methanol derivative, in particular, has garnered attention for its potential in drug design and as a building block for more complex molecules.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of (2-methyloxazol-4-yl)methanol through various routes, including the oxidation of corresponding alcohols or the direct coupling of oxazole precursors with methanol derivatives. These methods have improved the scalability and cost-effectiveness of producing this compound, making it more accessible for research and industrial applications.

One of the most promising areas of research involving (2-methyloxazol-4-yl)methanol is its application in medicinal chemistry. Studies have shown that oxazole-containing compounds exhibit a wide range of biological activities, including anti-inflammatory, antifungal, and anticancer properties. For instance, a recent study published in the *Journal of Medicinal Chemistry* demonstrated that (2-methyloxazol-4-yl)methanol derivatives can inhibit key enzymes involved in inflammatory pathways, suggesting their potential as novel anti-inflammatory agents.

In addition to its pharmacological applications, (2-methyloxazol-4-yl)methanol has also been explored for its role in material science. Researchers have investigated its ability to act as a precursor for the synthesis of advanced materials such as polymers and coordination compounds. For example, a study in *Polymer Chemistry* highlighted the use of (2-methyloxazol-4-yl)methanol as a monomer for synthesizing stimuli-responsive polymers, which can find applications in drug delivery systems and sensors.

The structural versatility of (2-methyloxazol-4-yl)methanol allows for further functionalization, enabling the creation of derivatives with enhanced properties. By introducing substituents at specific positions on the oxazole ring or modifying the methanol group, chemists can tailor the compound's solubility, stability, and bioavailability. This modular approach has been instrumental in expanding the scope of research on this compound.

From an environmental perspective, there is growing interest in understanding the ecological impact of (2-methyloxazol-4-yli)methanol and its derivatives. Studies are being conducted to assess their biodegradability and potential toxicity to aquatic organisms. These investigations are crucial for ensuring that any future applications of this compound are environmentally sustainable.

In conclusion, (2-methyloxazol-4-yli)methanol (CAS No. 141567-53-) stands out as a valuable molecule with significant potential across multiple disciplines. Its unique structure, coupled with recent advancements in synthetic methods and biological studies, positions it as a key player in both academic research and industrial development. As research continues to uncover new applications and properties of this compound, its role in shaping future innovations is likely to expand further.

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